Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a p-tolyl group, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
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Step 1: Formation of p-tolylmagnesium bromide
- p-tolyl bromide, magnesium
Conditions: Anhydrous ether, inert atmosphere (nitrogen or argon)
Reaction: [ \text{p-tolyl bromide} + \text{Mg} \rightarrow \text{p-tolylmagnesium bromide} ]
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Step 2: Reaction with 4-piperidone
- p-tolylmagnesium bromide, 4-piperidone
Conditions: Anhydrous ether, inert atmosphere
Reaction: [ \text{p-tolylmagnesium bromide} + \text{4-piperidone} \rightarrow \text{4-hydroxy-4-(p-tolyl)piperidine} ]
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Step 3: Esterification
Reagents: 4-hydroxy-4-(p-tolyl)piperidine, ethyl chloroformate
Conditions: Anhydrous conditions, base (e.g., triethylamine)
Reaction: [ \text{4-hydroxy-4-(p-tolyl)piperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine
Major Products Formed
Oxidation: Formation of 4-oxo-4-(p-tolyl)piperidine-1-carboxylate
Reduction: Formation of 4-hydroxy-4-(p-tolyl)piperidine-1-methanol
Substitution: Formation of nitro or halogenated derivatives of the p-tolyl group
Scientific Research Applications
Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Piperidine derivatives with various substituents
Uniqueness
Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
83846-82-6 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3 |
InChI Key |
WEOTZCSUBYPPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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